Pencolide

CAS No.: 61464-52-6

Cat. No.: VC17051263

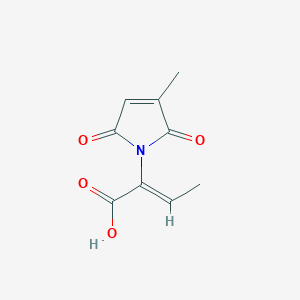

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61464-52-6 |

|---|---|

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | (Z)-2-(3-methyl-2,5-dioxopyrrol-1-yl)but-2-enoic acid |

| Standard InChI | InChI=1S/C9H9NO4/c1-3-6(9(13)14)10-7(11)4-5(2)8(10)12/h3-4H,1-2H3,(H,13,14)/b6-3- |

| Standard InChI Key | NFDKQFGUQFNACT-UTCJRWHESA-N |

| Isomeric SMILES | C/C=C(/C(=O)O)\N1C(=O)C=C(C1=O)C |

| Canonical SMILES | CC=C(C(=O)O)N1C(=O)C=C(C1=O)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Pencolide is formally named (Z)-2-(3-methyl-2,5-dioxopyrrol-1-yl)but-2-enoic acid, featuring a conjugated enoic acid moiety linked to a 3-methyl-2,5-dioxopyrrole ring . Its IUPAC InChIKey (NFDKQFGUQFNACT-UTCJRWHESA-N) and SMILES notation (C/C=C(/C(=O)O)\N1C(=O)C=C(C1=O)C) confirm the Z-configuration of the α-ethylidene side chain, critical for its stereochemical activity . The molecule’s planar structure facilitates π-π interactions with biological targets, while its hydrogen bond donor/acceptor profile (1 donor, 4 acceptors) suggests moderate solubility in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| XLogP3 | 0.3 | |

| Rotatable Bonds | 2 | |

| Exact Mass | 195.05315777 Da | |

| CAS Registry | 61464-52-6 |

Biosynthesis and Natural Occurrence

Fungal Sources and Extraction

Pencolide was initially characterized in Penicillium citreonigrum, with subsequent isolation from Penicillium sclerotiorum strains inhabiting Brazilian cerrado soils . Cultivation in glucose-rich media for 15 days yielded ethyl acetate extracts containing pencolide at concentrations of 0.8–1.2 mg/L, alongside sclerotiorin and isochromophilone VI . The compound’s biosynthesis likely involves polyketide synthase pathways, given structural similarities to other fungal pyrrolones, though precise enzymatic steps remain unelucidated.

Synthetic Accessibility

While no total synthesis routes are reported, the molecule’s modest complexity suggests feasibility via:

-

Knorr pyrrole synthesis to construct the 2,5-dioxopyrrole core

-

Heck coupling for installing the α-ethylidene side chain

-

Carboxylic acid functionalization through oxidation .

Retrosynthetic challenges include maintaining the Z-alkene geometry and preventing lactamization during acidic workup.

Antimicrobial Activity and Mechanisms

Spectrum of Action

Disc diffusion assays demonstrate pencolide’s inhibition zones against Staphylococcus aureus (12.3 mm), Streptomyces pyogenes (10.8 mm), and Candida albicans (9.5 mm) at 100 μg/disc, though smaller than positive controls like amphotericin B . Minimum inhibitory concentrations (MICs) reveal bacteriostatic effects at 32–64 μg/mL for Gram-positive bacteria, with reduced potency against Gram-negatives (Escherichia coli MIC >128 μg/mL) . The disparity is attributed to outer membrane permeability barriers in Gram-negative organisms.

Table 2: Antimicrobial Efficacy Metrics

| Organism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.3 | 32 |

| Streptomyces pyogenes | 10.8 | 64 |

| Candida albicans | 9.5 | 128 |

| Escherichia coli | 6.2 | >128 |

Putative Targets and Resistance

Mechanistic studies propose interference with bacterial cell wall synthesis via binding to penicillin-binding protein (PBP) allosteric sites, analogous to β-lactam antibiotics . Fungal growth inhibition may involve ergosterol biosynthesis disruption, though this remains unconfirmed. No resistance mechanisms have been documented, likely due to limited clinical exposure.

Pharmacological Profiling and Toxicology

ADME Properties

Computational predictions using PubChem data indicate:

-

Moderate intestinal absorption (Caco-2 permeability ∼5 × 10⁻⁶ cm/s)

-

Plasma protein binding of 82–89% due to lipophilic pyrrole moiety

-

Hepatic metabolism via CYP3A4-mediated oxidation .

In vitro assays show stability in simulated gastric fluid (t₁/₂ >4 h) but rapid degradation in liver microsomes (t₁/₂ 0.8 h) .

Toxicity Considerations

Acute toxicity studies in Daphnia magna reveal an LC₅₀ of 48 mg/L, classifying pencolide as “harmful” under GHS criteria . Mutagenicity tests (Ames assay) were negative, suggesting low genotoxic risk . Chronic exposure data are unavailable, necessitating caution in therapeutic development.

Future Research Directions

-

Mechanistic Elucidation: Cryo-EM studies to map target interactions

-

Derivatization: Synthesis of fluorinated analogs to enhance metabolic stability

-

Combination Therapy: Synergy testing with β-lactam antibiotics against MRSA

-

Delivery Systems: Nanoencapsulation to improve bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume